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Compound of Interest

4-chloro-N-(2-
Compound Name:

morpholinophenyl)butanamide
CAS No.: 306976-96-5

Cat. No.: B2458467

Get Quote

\ J

Role: Strategic Intermediate & Pharmacophore Precursor Target Class: N-Aryl Pyrrolidinones
(Racetam analogs), KCNQ Channel Modulators, Sigma Receptor Ligands

Introduction & Core Utility

4-chloro-N-(2-morpholinophenyl)butanamide (CAS: 306976-XX-X) is a bifunctional synthetic
intermediate primarily used to generate 1-(2-morpholinophenyl)pyrrolidin-2-one via
intramolecular cyclization.

In neuroscience research, this compound serves as a critical building block for accessing N-
aryl pyrrolidinone libraries. This scaffold combines two "privileged structures” in CNS drug
design:

¢ The Pyrrolidin-2-one Ring: The core moiety of the "Racetam” family (e.g., Levetiracetam,
Piracetam), known for modulating SV2A proteins and enhancing cognition.
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e The Morpholine Ring: A common solubilizing group that improves blood-brain barrier (BBB)
penetration and metabolic stability, found in antidepressants (e.g., Moclobemide,
Reboxetine) and appetite suppressants.

Key Applications
o Synthesis of KCNQ2/3 (Kv7.2/7.3) Modulators: Structurally analogous to ML252, a potent
KCNQ?2 inhibitor.[1]

e Sigma-1 Receptor Ligand Development: The morpholine-phenyl motif is a classic
pharmacophore for Sigma-1 receptor binding, relevant in neuroprotection and antipsychotic
research.

o Racetam Analog Libraries: Generation of N-aryl variants of Levetiracetam to explore novel
binding modes at the SV2A vesicle protein.

Mechanistic Insight: The Cyclization Pathway

The primary utility of 4-chloro-N-(2-morpholinophenyl)butanamide is its conversion into the
bioactive lactam. The linear amide undergoes base-mediated intramolecular alkylation to form
the 5-membered lactam ring.

Reaction Logic

e Activation: A strong base (e.g., Sodium Hydride or Potassium tert-butoxide) deprotonates the
amide nitrogen.

» Nucleophilic Attack: The resulting amide anion attacks the terminal carbon carrying the
chlorine leaving group.

e Cyclization: Displacement of the chloride ion closes the ring, yielding 1-(2-
morpholinophenyl)pyrrolidin-2-one.

DOT Diagram: Synthesis & Pharmacophore Logic
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Caption: Transformation of the linear chlorobutanamide into the bioactive N-aryl pyrrolidinone
scaffold and its potential CNS targets.

Experimental Protocols
Protocol A: Synthesis of 1-(2-
morpholinophenyl)pyrrolidin-2-one

Objective: Cyclize the linear precursor to form the active CNS scaffold.

Reagents:

4-chloro-N-(2-morpholinophenyl)butanamide (1.0 eq)

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

Tetrahydrofuran (THF), anhydrous

Ammonium Chloride (sat. ag.)
Step-by-Step Methodology:

o Preparation: In a flame-dried round-bottom flask under Nitrogen (N2) or Argon atmosphere,
dissolve 4-chloro-N-(2-morpholinophenyl)butanamide (1.0 mmol) in anhydrous THF (10
mL). Cool the solution to 0°C in an ice bath.
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o Deprotonation: Carefully add NaH (1.2 mmol) portion-wise. Caution: Hydrogen gas evolution
will occur. Stir at 0°C for 30 minutes to ensure complete formation of the amide anion.

» Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir
for 2—4 hours. Monitor reaction progress via TLC (typical eluent: 5% Methanol in DCM) or
LC-MS. The starting material (linear) should disappear, and a lower-polarity spot (cyclic
lactam) should appear.

e Quenching: Carefully quench the reaction with saturated Ammonium Chloride solution (5 mL)
to neutralize excess hydride.

o Extraction: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL). Combine
organic layers.

 Purification: Wash with brine, dry over anhydrous

, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography
(Hexanes/Ethyl Acetate gradient) to yield 1-(2-morpholinophenyl)pyrrolidin-2-one.

Protocol B: In Vitro Screening Preparation

Objective: Prepare the cyclized scaffold for biological assay (e.g., Calcium Flux or Binding
Assay).

» Solubilization: Dissolve the purified 1-(2-morpholinophenyl)pyrrolidin-2-one in 100% DMSO
to create a 10 mM stock solution.

o Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

e Working Solution: Dilute to 10 uM — 100 uM in assay buffer (e.g., HBSS + HEPES)
immediately prior to use. Ensure final DMSO concentration is <0.1% to avoid solvent
artifacts.

Comparative Analysis: Structural Analogs

The resulting scaffold shares critical features with established neuroscience drugs.
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Critical Distinction: Researchers must distinguish 4-chloro-N-(2-

morpholinophenyl)butanamide from Moclobemide. While both contain a morpholine and a

chloro-amide moiety, Moclobemide is a benzamide (aromatic linker) and acts as an MAO

inhibitor. The user's compound is a butanamide (aliphatic linker) designed for cyclization into a

pyrrolidinone.
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o Verific

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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